molecular formula C16H15N3O B2704037 N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide CAS No. 1355680-50-0

N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide

Cat. No.: B2704037
CAS No.: 1355680-50-0
M. Wt: 265.316
InChI Key: ORPABORRACNRMO-UHFFFAOYSA-N
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Description

N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide is a complex organic compound with a unique structure that combines a cyano group, a methylphenyl group, and a pyridine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide typically involves the reaction of 2-methylphenylacetonitrile with 6-methylpyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the cyano group can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(2-nitrophenyl)methyl]-6-methylpyridine-2-carboxamide
  • N-[cyano(2-chlorophenyl)methyl]-6-methylpyridine-2-carboxamide
  • N-[cyano(2-bromophenyl)methyl]-6-methylpyridine-2-carboxamide

Uniqueness

N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide is unique due to the presence of both a cyano group and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups can result in distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-6-3-4-8-13(11)15(10-17)19-16(20)14-9-5-7-12(2)18-14/h3-9,15H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPABORRACNRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC(C#N)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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